molecular formula C24H19NO6 B5206607 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide

Cat. No. B5206607
M. Wt: 417.4 g/mol
InChI Key: DBVORZNOVHHMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide, also known as DATB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DATB is a member of the anthracene family and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act through the modulation of ion channels in the brain. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been found to activate the TRPM7 ion channel, which is involved in various physiological processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, modulation of ion channels in the brain, and inhibition of cell proliferation. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been found to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide in lab experiments is its ability to exhibit anti-tumor activity in various cancer cell lines. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been found to exhibit modulatory effects on ion channels in the brain, making it a potential candidate for the development of neurological drugs. However, one of the main limitations of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide, including the development of anti-cancer drugs, the exploration of its modulatory effects on ion channels in the brain, and the investigation of its potential use in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide and to optimize its synthesis method for use in various experimental settings.
In conclusion, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide exhibits a range of biochemical and physiological effects, including anti-tumor activity and modulatory effects on ion channels in the brain. While there are limitations to working with N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide in lab experiments, its potential for use in the development of anti-cancer drugs and neurological drugs makes it a promising candidate for further study.

Synthesis Methods

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with anthranilic acid, followed by a series of chemical reactions involving the use of various reagents and solvents. The final product is obtained through purification and crystallization techniques.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in various scientific research applications, including cancer research, neurobiology, and drug discovery. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been found to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for the development of anti-cancer drugs. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide has been found to modulate the activity of ion channels in the brain, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-29-19-10-13(11-20(30-2)23(19)31-3)24(28)25-14-8-9-17-18(12-14)22(27)16-7-5-4-6-15(16)21(17)26/h4-12H,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVORZNOVHHMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxoanthracen-2-yl)-3,4,5-trimethoxybenzamide

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